An In-depth Technical Guide to the Molecular Structure of (2-Methyl-2H-indazol-7-yl)methanol
An In-depth Technical Guide to the Molecular Structure of (2-Methyl-2H-indazol-7-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-2H-indazol-7-yl)methanol is a heterocyclic organic compound featuring a bicyclic indazole core. The indazole scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to interact with a wide range of biological targets.[1][2] This guide provides a detailed exploration of the molecular structure of (2-Methyl-2H-indazol-7-yl)methanol, including a comprehensive analysis of its synthesis, structural elucidation through modern analytical techniques, and its significance as a building block in the development of novel therapeutics.
Introduction: The Significance of the Indazole Scaffold
Indazole and its derivatives have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The unique electronic and structural features of the indazole ring system allow for a variety of intermolecular interactions with biological macromolecules, making it a versatile scaffold for drug design.
The 2H-indazole tautomer, in particular, is a key component in several clinically important molecules. The substitution pattern on the indazole ring plays a crucial role in modulating the compound's biological activity. The presence of a methyl group at the 2-position and a hydroxymethyl group at the 7-position of the indazole ring in (2-Methyl-2H-indazol-7-yl)methanol offers specific steric and electronic properties that can be exploited for targeted drug development. This guide will delve into the precise molecular architecture of this compound, providing a foundational understanding for researchers working with this important class of molecules.
Synthetic Pathways and Mechanistic Insights
The synthesis of (2-Methyl-2H-indazol-7-yl)methanol can be approached through a multi-step process that requires careful control of regioselectivity. A plausible and efficient synthetic strategy involves the initial construction of a suitably substituted 2H-indazole core, followed by functional group manipulations to introduce the hydroxymethyl group at the 7-position.
A key challenge in the synthesis of 7-substituted 2H-indazoles is directing substitution to the desired position. One effective strategy involves the site-selective nitration of a 2-substituted-2H-indazole.
Synthesis of the Key Intermediate: 2-Methyl-7-nitro-2H-indazole
A recently developed method allows for the direct and regioselective nitration of 2H-indazoles at the C7 position, providing a straightforward route to 7-nitro-2H-indazoles.
Experimental Protocol: Site-Selective Nitration of 2-Methyl-2H-indazole
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Step 1: Reaction Setup. In a round-bottom flask, dissolve 2-methyl-2H-indazole in a suitable solvent such as acetonitrile.
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Step 2: Addition of Nitrating Agent. Add a nitrating agent, for example, iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), to the solution.
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Step 3: Catalyst. Introduce a catalyst, such as zinc(II) triflate (Zn(OTf)₂), to facilitate the reaction.
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Step 4: Reaction Conditions. Heat the reaction mixture at a controlled temperature (e.g., 80 °C) for a specified time (e.g., 1 hour).
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Step 5: Workup and Purification. After the reaction is complete, quench the reaction, and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield 2-methyl-7-nitro-2H-indazole.
The causality behind this regioselectivity lies in the electronic properties of the 2H-indazole ring system and the nature of the electrophilic nitrating species generated in situ.
Diagram of the Synthetic Workflow for (2-Methyl-2H-indazol-7-yl)methanol
Caption: A plausible multi-step synthetic pathway to (2-Methyl-2H-indazol-7-yl)methanol.
Conversion of the Nitro Group to the Hydroxymethyl Group
The conversion of the 7-nitro group to the 7-hydroxymethyl group is a multi-step process:
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Reduction of the Nitro Group: The nitro group is first reduced to an amino group. This can be achieved using various reducing agents, such as palladium on carbon with hydrogen gas or tin(II) chloride in hydrochloric acid. This yields 2-methyl-2H-indazol-7-amine.
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Diazotization and Hydrolysis (Sandmeyer-type reaction): The resulting amine can be converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures. Subsequent hydrolysis of the diazonium salt by heating in water introduces a hydroxyl group at the 7-position, yielding 7-hydroxy-2-methyl-2H-indazole. The Sandmeyer reaction is a well-established method for the conversion of aryl amines to a variety of functional groups via their diazonium salts.[3]
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Formylation: The 7-hydroxy-2-methyl-2H-indazole can then be formylated to introduce a formyl group (aldehyde) at an adjacent position. However, direct formylation to achieve the desired 7-hydroxymethyl precursor can be challenging. An alternative is to convert the amine to a nitrile via the Sandmeyer reaction, followed by reduction.
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Reduction of the Aldehyde/Carboxylic Acid: A more direct conceptual route, though potentially requiring different starting materials, would be the synthesis of 2-methyl-2H-indazole-7-carbaldehyde. This aldehyde can then be readily reduced to the target alcohol, (2-Methyl-2H-indazol-7-yl)methanol.
Experimental Protocol: Reduction of an Aldehyde to an Alcohol
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Step 1: Dissolution. Dissolve the aldehyde (e.g., 2-methyl-2H-indazole-7-carbaldehyde) in a suitable solvent, such as methanol.
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Step 2: Addition of Reducing Agent. Cool the solution in an ice bath and slowly add a reducing agent like sodium borohydride (NaBH₄).
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Step 3: Reaction. Allow the reaction to proceed at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Step 4: Quenching and Extraction. Quench the reaction with water or a dilute acid and extract the product with an organic solvent.
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Step 5: Purification. Dry the organic layer, evaporate the solvent, and purify the resulting alcohol, for instance, by column chromatography.
The choice of sodium borohydride is strategic as it is a mild and selective reducing agent for aldehydes and ketones, and the reaction can be conveniently carried out in alcoholic solvents.
Elucidation of the Molecular Structure
The definitive confirmation of the molecular structure of (2-Methyl-2H-indazol-7-yl)methanol relies on a combination of modern spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.
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¹H NMR Spectroscopy: The proton NMR spectrum would provide key information. We would expect to see distinct signals for the methyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton (which may be broad and its chemical shift dependent on concentration and solvent), and the aromatic protons on the indazole ring. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the 7-substitution pattern.
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¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for each of the nine carbon atoms in the molecule, including the methyl carbon, the methylene carbon, and the seven carbons of the indazole ring system. The chemical shifts would be indicative of their electronic environment.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of (2-Methyl-2H-indazol-7-yl)methanol (162.19 g/mol ).
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Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the hydroxymethyl group or other characteristic fragments, providing further evidence for the proposed structure.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. If a suitable crystal of (2-Methyl-2H-indazol-7-yl)methanol can be obtained, this technique would precisely determine bond lengths, bond angles, and the overall conformation of the molecule, confirming the connectivity and stereochemistry unambiguously.
Table 1: Predicted Spectroscopic Data for (2-Methyl-2H-indazol-7-yl)methanol
| Technique | Predicted Key Features |
| ¹H NMR | - Singlet for the N-methyl protons. - Singlet or doublet for the methylene protons of the CH₂OH group. - A broad singlet for the OH proton. - Distinct signals in the aromatic region for the three protons on the benzene ring of the indazole core, with coupling patterns confirming the 7-substitution. |
| ¹³C NMR | - Signal for the N-methyl carbon. - Signal for the methylene carbon of the CH₂OH group. - Seven distinct signals for the carbons of the indazole ring. |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 162. - Potential fragments corresponding to the loss of H₂O, CH₂OH, or other stable fragments. |
Applications in Drug Discovery and Development
The (2-Methyl-2H-indazol-7-yl)methanol scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group at the 7-position serves as a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
Indazole derivatives have been investigated for a wide range of biological activities, including:
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Kinase Inhibition: The indazole core can mimic the purine ring of ATP, making it a suitable scaffold for designing ATP-competitive kinase inhibitors, which are a major class of anticancer drugs.[1]
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Antimicrobial and Anti-inflammatory Agents: Various indazole derivatives have shown promise as antimicrobial and anti-inflammatory agents.[2]
The specific substitution pattern of (2-Methyl-2H-indazol-7-yl)methanol provides a unique starting point for the design of novel compounds with tailored pharmacological profiles.
Conclusion
The molecular structure of (2-Methyl-2H-indazol-7-yl)methanol, characterized by a 2-methyl-2H-indazole core with a hydroxymethyl substituent at the 7-position, is of significant interest to the medicinal chemistry community. Its synthesis, while requiring careful regiochemical control, can be achieved through established synthetic methodologies. The structural elucidation relies on a combination of powerful analytical techniques, with NMR and mass spectrometry providing key connectivity information and X-ray crystallography offering definitive 3D structural confirmation. As a versatile building block, (2-Methyl-2H-indazol-7-yl)methanol holds considerable potential for the development of novel therapeutic agents targeting a range of diseases.
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